Cas no 1803896-58-3 (2-Bromo-7-bromomethyl-1H-benzimidazole)

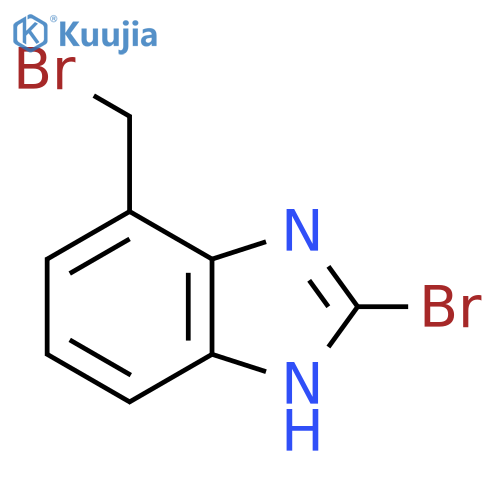

1803896-58-3 structure

商品名:2-Bromo-7-bromomethyl-1H-benzimidazole

CAS番号:1803896-58-3

MF:C8H6Br2N2

メガワット:289.954639911652

CID:4826269

2-Bromo-7-bromomethyl-1H-benzimidazole 化学的及び物理的性質

名前と識別子

-

- 2-Bromo-7-bromomethyl-1H-benzimidazole

-

- インチ: 1S/C8H6Br2N2/c9-4-5-2-1-3-6-7(5)12-8(10)11-6/h1-3H,4H2,(H,11,12)

- InChIKey: VQYUJARPXVVESC-UHFFFAOYSA-N

- ほほえんだ: BrCC1=CC=CC2=C1N=C(N2)Br

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 165

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 28.7

2-Bromo-7-bromomethyl-1H-benzimidazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A061000418-1g |

2-Bromo-7-bromomethyl-1H-benzimidazole |

1803896-58-3 | 98% | 1g |

$1,992.35 | 2022-04-02 | |

| Alichem | A061000418-250mg |

2-Bromo-7-bromomethyl-1H-benzimidazole |

1803896-58-3 | 98% | 250mg |

$747.24 | 2022-04-02 | |

| Alichem | A061000418-500mg |

2-Bromo-7-bromomethyl-1H-benzimidazole |

1803896-58-3 | 98% | 500mg |

$1,055.58 | 2022-04-02 |

2-Bromo-7-bromomethyl-1H-benzimidazole 関連文献

-

Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435

-

Somayeh Khajehpour Tadavani,Anand Yethiraj Soft Matter, 2017,13, 7412-7424

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

1803896-58-3 (2-Bromo-7-bromomethyl-1H-benzimidazole) 関連製品

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)

- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量